molecular formula C11H11N3O6S B2972659 3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid CAS No. 939746-10-8

3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid

Cat. No. B2972659
CAS RN: 939746-10-8
M. Wt: 313.28
InChI Key: IRFHBOCCXMENGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid” is a chemical compound with the molecular formula C11H11N3O6S and a molecular weight of 313.29 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C11H11N3O6S. It contains a tetrahydroquinoxalin-6-yl group, which is a bicyclic structure with a quinoxaline core (a type of heterocyclic compound). This core is fused with a tetrahydro ring (a saturated ring with four carbon atoms). The molecule also contains a sulfonyl group (SO2), an amino group (NH2), and a propanoic acid group (CH2CH2COOH) .

Scientific Research Applications

I have conducted a search for the scientific research applications of 3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid but unfortunately, there is limited information available on specific applications for this compound in the public domain. The compound is available for purchase and is indicated for research use only , but detailed applications in scientific research are not listed.

Mechanism of Action

The mechanism of action of this compound is not specified in the resources I have. Its use in proteomics research suggests it may interact with proteins in some way .

Future Directions

The compound is used in proteomics research , suggesting it may have applications in the study of proteins and their functions. Future research could explore these applications further, as well as potential uses in other areas of biochemistry or medicine.

properties

IUPAC Name

3-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O6S/c15-9(16)3-4-12-21(19,20)6-1-2-7-8(5-6)14-11(18)10(17)13-7/h1-2,5,12H,3-4H2,(H,13,17)(H,14,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFHBOCCXMENGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCC(=O)O)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid

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